An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(naphthalen-2-yl)propanoic acid, a synthetic amino acid analog of phenylalanine, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural feature, a naphthalene moiety in place of the phenyl group, imparts distinct physicochemical properties that are increasingly being exploited in the design of novel peptides and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-3-(naphthalen-2-yl)propanoic acid, including its physicochemical characteristics, spectral data, synthesis, and analysis. Furthermore, it delves into its biological significance, with a focus on its role in enhancing the therapeutic potential of peptides.
Chemical and Physical Properties
2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-naphthylalanine, is a non-proteinogenic amino acid. It exists as two enantiomers, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid (L-2-naphthylalanine) and (R)-2-amino-3-(naphthalen-2-yl)propanoic acid (D-2-naphthylalanine), as well as a racemic mixture. The (S)-enantiomer is more commonly utilized in peptide synthesis.
Identification
| Property | Value |
| IUPAC Name | 2-Amino-3-(naphthalen-2-yl)propanoic acid |
| Synonyms | 2-Naphthylalanine, 3-(2-Naphthyl)alanine |
| CAS Number | 58438-03-2 ((S)-enantiomer)[1], 122745-11-3 ((R)-enantiomer HCl), 14108-60-2 (racemate)[2] |
| Molecular Formula | C₁₃H₁₃NO₂[1] |
| Molecular Weight | 215.25 g/mol [1] |
Physicochemical Properties
The bulky and hydrophobic naphthalene ring significantly influences the physicochemical properties of this amino acid compared to its natural analog, phenylalanine.
| Property | (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | Reference |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 240-253 °C (decomposes) | [1] |
| Boiling Point | 412.3 °C at 760 mmHg | [1] |
| Density | 1.254 g/cm³ | [1] |
| Solubility | Limited water solubility. Soluble in organic solvents such as DMSO and chloroform, and in 1mol/L NaOH. | [3] |
| pKa (predicted) | 2.21 ± 0.30 (acidic), 9.39 ± 0.10 (basic) |
Spectral Data
The structural features of 2-Amino-3-(naphthalen-2-yl)propanoic acid give rise to characteristic spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (based on related compounds):
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¹H NMR: The protons of the naphthalene ring are expected to appear as a complex multiplet in the range of 7.4-8.0 ppm. The α-proton (CH-NH₂) would likely resonate around 4.0-4.5 ppm, while the β-protons (CH₂-naphthalene) would appear as a multiplet around 3.0-3.5 ppm.
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¹³C NMR: The carbons of the naphthalene ring will produce a series of signals between 125 and 135 ppm. The carbonyl carbon (C=O) is expected around 170-175 ppm, the α-carbon around 55-60 ppm, and the β-carbon around 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3-(naphthalen-2-yl)propanoic acid will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 3000-2800 | Aliphatic C-H | Stretching |
| ~3000 (broad) | N-H (from NH₃⁺) | Stretching |
| ~1700-1725 | C=O (Carboxylic acid) | Stretching |
| ~1600-1585, 1500-1400 | Aromatic C=C | Stretching |
| ~1600 (broad) | N-H (Amine) | Bending |
Mass Spectrometry (MS)
In mass spectrometry, 2-Amino-3-(naphthalen-2-yl)propanoic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the α- and β-carbons. The prominent fragment would likely be the naphthylmethyl cation.
Experimental Protocols
Synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic Acid
A common method for the asymmetric synthesis of 2-naphthylalanine is through the hydrogenation of a dehydroamino acid precursor using a chiral catalyst.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid.
Detailed Methodology: The synthesis can be carried out on a multi-kilogram scale. The key step involves the asymmetric hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate. This is achieved using a rhodium complex with a chiral ligand, such as methyl BoPhoz, which yields the desired enantiomer with high enantiomeric excess. The resulting N-acetylated amino ester is then hydrolyzed to afford the final amino acid.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of 2-Amino-3-(naphthalen-2-yl)propanoic acid and its derivatives can be assessed using reversed-phase HPLC.
Experimental Conditions for a Related Compound: A method for a similar compound, 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, utilizes a chiral stationary phase column (CHIRALPAK ZWIX(+)). The mobile phase consists of a mixture of methanol and acetonitrile (50/50 v/v) containing triethylamine (25 mM) and acetic acid (50 mM). This method can be adapted for the analysis of 2-Amino-3-(naphthalen-2-yl)propanoic acid.
Biological Activity and Signaling Pathways
The incorporation of 2-Amino-3-(naphthalen-2-yl)propanoic acid into peptides has been shown to significantly modulate their biological activity. The bulky, hydrophobic naphthalene side chain can enhance peptide stability, increase resistance to proteolytic degradation, and improve membrane permeability.[3]
Antimicrobial and Anticancer Peptides
A notable application of 2-naphthylalanine is in the design of antimicrobial and anticancer peptides.[4] The addition of this non-natural amino acid to the termini of short antimicrobial peptides can boost their activity, particularly under high salt conditions, and enhance their ability to disrupt bacterial and cancer cell membranes.[4][5] The proposed mechanism involves the deep insertion of the naphthalene moiety into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[4][6]
Logical Relationship of Enhanced Peptide Activity:
Caption: Impact of 2-Naphthylalanine incorporation on peptide bioactivity.
G Protein-Coupled Receptor (GPCR) Modulation
Peptides are crucial signaling molecules that often exert their effects through G protein-coupled receptors (GPCRs). While direct evidence for 2-Amino-3-(naphthalen-2-yl)propanoic acid modulating a specific GPCR signaling pathway is still emerging, its use in peptidomimetics that target GPCRs is an active area of research. The enhanced stability and membrane interaction conferred by the naphthalene group make it an attractive component for designing peptide-based drugs that can effectively modulate GPCR activity.
General GPCR Signaling Cascade:
Caption: General mechanism of peptide-mediated GPCR signaling.
Conclusion
2-Amino-3-(naphthalen-2-yl)propanoic acid is a valuable synthetic amino acid with distinct chemical properties that are highly advantageous in the field of drug discovery and peptide chemistry. Its bulky, hydrophobic naphthalene side chain enhances the stability, membrane interaction, and biological activity of peptides into which it is incorporated. This technical guide has summarized the key chemical properties, spectral data, and synthetic and analytical methodologies for this compound. Further research into its specific interactions with biological targets, such as GPCRs, will undoubtedly open new avenues for the development of novel and more effective therapeutic agents.
References
- 1. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lifetein.com [lifetein.com]
- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
